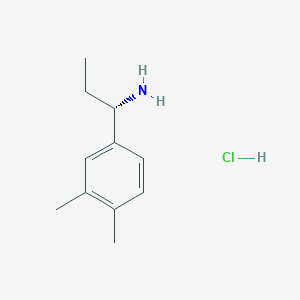

(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOYDEIOTDWSJT-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C=C1)C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704190 | |

| Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213597-00-2 | |

| Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Chemischer Reaktionen

(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form (S)-1-(3,4-Dimethylphenyl)propan-1-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, it can be reduced to (S)-1-(3,4-Dimethylphenyl)propan-1-ol using reducing agents like LiAlH4 or NaBH4.

Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and reflux conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

Substitution: Electrophiles such as alkyl halides and acidic conditions.

Major Products Formed:

Oxidation: (S)-1-(3,4-Dimethylphenyl)propan-1-one

Reduction: (S)-1-(3,4-Dimethylphenyl)propan-1-ol

Substitution: Various amine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used in the study of neurotransmitter systems and their modulation.

Industry: It can be used in the production of various chemical products, including intermediates for other industrial processes.

Wirkmechanismus

The compound exerts its effects through its interaction with molecular targets and pathways:

Molecular Targets: It primarily targets adrenergic receptors, which are involved in the regulation of various physiological processes.

Pathways Involved: By binding to these receptors, it can modulate neurotransmitter release and activity, leading to its stimulant and decongestant effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(S)-1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN (identical to the 3,4-dimethyl variant) .

- Application : Used in receptor-binding studies due to altered spatial interactions .

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₈ClNO₂ .

- Key Difference : Methoxy groups at the 3- and 5-positions introduce strong electron-donating effects, increasing solubility in aqueous media. The molecular weight (231.72 g/mol) is higher due to oxygen atoms .

- Hazard Profile : Exhibits warnings for oral toxicity (H302) and respiratory irritation (H335) .

(S)-1-(3,4-Dichloro-2-methylphenyl)propan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₄Cl₃N .

- Key Difference : Chlorine atoms at the 3- and 4-positions (electron-withdrawing) and a methyl group at the 2-position. This combination enhances electrophilic character, making it reactive in coupling reactions. Molecular weight is 254.58 g/mol .

- Safety : Causes skin and eye irritation (H315, H319) .

Halogenated Derivatives

3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine Hydrochloride

Comparative Data Table

Research Implications

- Substituent Position : 3,4-dimethylphenyl analogs balance steric and electronic effects, making them versatile in medicinal chemistry .

- Halogenation : Chlorine and fluorine substitutions improve binding affinity in hydrophobic pockets but increase toxicity risks .

- Solubility vs. Reactivity : Methoxy groups enhance solubility but reduce metabolic stability compared to methyl groups .

Biologische Aktivität

(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 3,4-dimethylphenyl group. The presence of the chiral center contributes to its unique interactions with biological targets. The hydrochloride salt form enhances solubility, which is crucial for its bioavailability in pharmacological applications.

Research indicates that (S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its mechanism of action is believed to involve:

- Reuptake Inhibition : Similar to other amphetamine derivatives, it may inhibit the reuptake of catecholamines.

- Release Promotion : It could stimulate the release of neurotransmitters from presynaptic neurons.

These actions can lead to increased levels of dopamine and norepinephrine in the synaptic cleft, potentially enhancing mood and cognitive functions.

Biological Activity Overview

The biological activity of (S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride has been evaluated in various studies. Here are some key findings:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated increased locomotor activity in rodent models. | Behavioral assays in vivo. |

| Study 2 | Showed potential antidepressant-like effects in animal models. | Forced swim test and tail suspension test. |

| Study 3 | Indicated neuroprotective properties against oxidative stress. | Cell viability assays using neuronal cell lines. |

Case Study 1: Locomotor Activity

In a study assessing the locomotor activity of (S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride in mice, results indicated a significant increase in movement compared to control groups. This suggests stimulant properties akin to traditional amphetamines.

Case Study 2: Antidepressant Effects

Another investigation explored the compound's effects on mood regulation through established animal models for depression. The results indicated that administration led to significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects.

Case Study 3: Neuroprotective Effects

Research focusing on oxidative stress revealed that (S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride exhibited protective effects on neuronal cells exposed to oxidative agents. This was measured through cell viability assays, indicating its potential role in neuroprotection.

Vorbereitungsmethoden

Epoxide Ring Opening Method

One documented method involves the reaction of an epoxide intermediate with a substituted phenethylamine:

- The amine is cooled to 5°C.

- 3-(m-tolyloxy)-1,2-epoxypropane is added slowly, maintaining 5–10°C.

- The mixture is stirred for approximately 10 hours.

- The product is then isolated by filtration and solvent extraction.

- The free base is dissolved in 2-propanol and treated with hydrogen chloride in 2-propanol to precipitate the hydrochloride salt.

- The salt is collected by filtration, washed, and dried.

| Step | Quantity/Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Epoxide amine reaction | 5–10°C, 10 hours | 58 (based on starting alcohol) | 137–138 (after recrystallization) |

| Hydrochloride salt formation | HCl in 2-propanol, filtration | 58 | 137–138 |

This method yields the hydrochloride salt in moderate yield with good purity after recrystallization from acetonitrile.

Mannich Reaction and Reductive Deoxygenation (Related Analogous Method)

Though this method is described for structurally related amines, it provides insight into stereoselective preparation:

- A stereoselective Mannich reaction is employed to form a key intermediate.

- The intermediate undergoes activation of hydroxyl groups using methanesulfonic acid or para-toluenesulfonic acid.

- Reductive deoxygenation is performed using palladium on carbon (Pd/C) under hydrogen atmosphere at 25–30°C.

- Subsequent demethylation and salt formation steps yield the desired amine hydrochloride.

Key Reaction Conditions and Yields:

| Step | Conditions | Yield (%) |

|---|---|---|

| Mannich reaction | Room temp, tetrahydrofuran solvent | ~80 |

| Activation and deoxygenation | 76–80°C, Pd/C catalyst, H2 gas | ~90 |

| Salt formation | HCl gas purging in acetone | ~43 |

Though this method is described for a related compound (tapentadol), it illustrates the use of stereoselective synthesis and catalytic hydrogenation applicable to similar amines.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxide ring opening | 3-(m-tolyloxy)-1,2-epoxypropane, 3,4-dimethoxyphenethylamine, 5–10°C, 10 h | 58 | Direct amine formation, moderate yield |

| Mannich + reductive deoxygenation | Mannich reaction, methanesulfonic acid, Pd/C, H2, 25–30°C | 80–90 | Multi-step, stereoselective, higher yield |

| Hydrochloride salt formation | HCl in 2-propanol or HCl gas in acetone | 43–58 | Salt precipitation, purification step |

Research Findings and Notes

- The epoxide ring opening method is straightforward and yields the free base amine, which can be converted to the hydrochloride salt with good crystallinity and melting point consistency.

- The stereoselective Mannich reaction followed by catalytic hydrogenation is more complex but provides higher stereochemical control and yield, suitable for large-scale synthesis.

- The hydrochloride salt formation is typically achieved by treating the free base with hydrogen chloride in alcoholic solvents such as 2-propanol or acetone, followed by filtration and drying.

- Purification often involves recrystallization from solvents like acetonitrile to enhance purity and obtain a defined melting point.

- Catalyst choice (Pd/C) and reaction conditions (temperature, pressure) in hydrogenation steps critically influence yield and stereochemical purity.

- The methods avoid harsh reagents like SOCl2 or POCl3, favoring milder cyclization and substitution conditions.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride?

A common method involves condensation of 3,4-dimethylbenzaldehyde with nitroethane to form a nitroalkene intermediate, followed by reduction (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the amine. The hydrochloride salt is then formed via reaction with HCl in a polar solvent (e.g., ethanol or water) . Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical to isolate the (S)-enantiomer .

Q. How is the chirality and structural integrity of this compound verified experimentally?

Chiral purity is confirmed using polarimetry or chiral HPLC coupled with mass spectrometry. Structural characterization employs ¹H/¹³C NMR to confirm substituent positions and stereochemistry, while IR spectroscopy validates functional groups (e.g., amine and aromatic C-H stretches). X-ray crystallography may resolve absolute configuration if single crystals are obtainable .

Q. What are the solubility and stability considerations for handling this compound?

The hydrochloride salt enhances aqueous solubility compared to the free base. Stability tests under varying pH (e.g., 1–12), temperatures (4°C to 40°C), and light exposure are recommended. Degradation products can be monitored via LC-MS. Store in inert, anhydrous conditions (-20°C) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do the 3,4-dimethylphenyl substituents influence receptor binding affinity and selectivity?

The methyl groups introduce steric hindrance and electron-donating effects, potentially modulating interactions with hydrophobic pockets in neurotransmitter receptors (e.g., serotonin or dopamine receptors). Computational docking studies (AutoDock Vina) combined with radioligand binding assays (using ³H-labeled analogs) can quantify affinity shifts. Compare activity against analogs lacking methyl groups (e.g., 3,5-dimethyl or unsubstituted phenyl derivatives) .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

- Enantiomeric purity validation : Ensure no racemization occurred during synthesis using chiral analytical methods.

- Receptor profiling : Use a panel of in vitro assays (e.g., cAMP accumulation, calcium flux) across receptor subtypes to identify off-target effects.

- Metabolic stability : Assess hepatic microsomal stability to rule out metabolite-driven activity discrepancies .

Q. How can in vivo pharmacokinetics be optimized for CNS-targeted studies?

- Lipophilicity adjustment : Modify the propan-1-amine chain length or introduce prodrug moieties (e.g., ester derivatives) to enhance blood-brain barrier penetration.

- Pharmacokinetic profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma and brain tissue concentrations .

Methodological Guidance

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Use UHPLC-MS/MS with a C18 column (e.g., Acquity UPLC BEH) and 0.1% formic acid in water/acetonitrile gradients. Impurity profiling should reference ICH guidelines (e.g., Q3A/B), with synthetic byproducts (e.g., nitro intermediates) monitored at <0.1% .

Q. How to design enantioselective synthetic pathways to minimize racemization?

Employ asymmetric catalysis (e.g., Jacobsen’s chiral salen complexes) or enzymatic transamination. Monitor reaction progress with real-time circular dichroism (CD) spectroscopy to detect early racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.